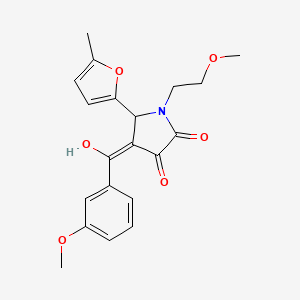

3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLDPDUQZNOORE-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(3-methoxy-benzoyl)-1-(2-methoxy-ethyl)-5-(5-methyl-furan-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Antiproliferative Activity

In Vitro Studies : The antiproliferative activity of the compound has been evaluated using various human cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound. For example:

- HeLa cells: IC50 = 180 nM

- MDA-MB-231 cells: IC50 = 3100 nM

- A549 cells: IC50 = 370 nM

These values suggest that the compound exhibits significant activity against certain cancer cell lines while showing resistance in others .

Research indicates that the compound may exert its antiproliferative effects through multiple mechanisms:

- Tubulin Inhibition : The compound's structure suggests potential interactions with tubulin, a key protein in cell division.

- Histone Deacetylase (HDAC) Inhibition : Synergistic effects have been noted when combined with HDAC inhibitors, enhancing antiproliferative activity .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Methoxy Substituents : The presence and position of methoxy groups significantly affect activity. For instance, compounds with methoxy groups at specific positions show enhanced potency compared to their unsubstituted counterparts .

- Benzoyl Moiety Variations : Alterations in the benzoyl group structure can lead to variations in IC50 values across different cell lines, indicating a crucial role in determining biological efficacy .

Data Summary Table

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| HeLa | 180 | High sensitivity to the compound |

| MDA-MB-231 | 3100 | Moderate sensitivity |

| A549 | 370 | Moderate sensitivity |

| HT-29 | >10000 | Resistant to treatment |

| MCF-7 | >10000 | Resistant to treatment |

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Study on Benzofuran Derivatives : This research synthesized various benzofuran derivatives and evaluated their antiproliferative activities, establishing a link between structural modifications and enhanced biological effects .

- Combination Therapies : Investigations into combination therapies involving this compound and other anticancer agents have shown promising results, suggesting potential for use in multi-targeted cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their properties:

*Molecular weights estimated based on formulas in evidence.

Key Observations:

Substituent Effects on Yield :

- Bulky groups (e.g., naphthalen-2-yl in Compound 14 ) correlate with higher yields (54%) due to improved crystallinity .

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25 ) reduce yields (9%) due to synthetic challenges .

Solubility and Lipophilicity :

- The target’s 2-methoxy-ethyl group likely enhances lipophilicity compared to hydroxy-propyl analogs (e.g., Compounds 14, 25 ), improving membrane permeability .

- Methoxy groups (e.g., in ) generally improve aqueous solubility vs. chloro or trifluoromethyl substituents .

3-Methoxy-benzoyl in the target provides electron donation, contrasting with electron-withdrawing 4-chloro-benzoyl in Compound 51 .

Biological Implications: Diethylaminoethyl ( ) and pyridinylmethyl ( ) groups introduce basicity, which may enhance receptor interactions but reduce blood-brain barrier penetration .

Q & A

Q. What are the key considerations for optimizing synthetic yields of this compound?

Methodological Answer:

- Reaction Conditions : Substituents on the benzaldehyde precursor significantly impact yields. For example, electron-withdrawing groups (e.g., trifluoromethyl in compound 25, ) reduce yields (9%) compared to electron-donating groups (e.g., 3-chloro in compound 29: 47% yield). Adjusting reaction time and temperature (e.g., reflux in compound 30, ) can improve outcomes .

- Purification : Low-yield reactions often require recrystallization from solvents like MeOH or ethanol, as direct precipitation may fail (e.g., compound 30, ). Column chromatography (e.g., gradient elution with ethyl acetate/PE in ) is critical for isolating polar derivatives .

Q. How can structural confirmation be reliably achieved?

Methodological Answer:

- Spectroscopic Techniques : Use a combination of -NMR, -NMR, and FTIR to confirm substituent positions. For example, -NMR in distinguishes aromatic protons in dihydrobenzo[b][1,4]dioxin derivatives (compound 8o) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., compound 51 in : found m/z 420.1573 vs. calculated 420.1344) to rule out byproducts .

Advanced Research Questions

Q. How do substituents on the aryl rings influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Effects : In , replacing 3-trifluoromethyl (compound 25) with 3-chloro (compound 29) increases yield but may alter steric/electronic interactions with biological targets. Advanced SAR requires systematic variation of substituents (e.g., 4-isopropyl in compound 38, ) and evaluation via in vitro assays .

- Computational Modeling : Pair experimental data with DFT calculations to predict electronic effects of methoxy or furan groups on binding affinity.

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

- Dynamic Exchange Analysis : For compounds with tautomeric forms (e.g., 5-hydroxy-pyrrol-2-ones), use variable-temperature -NMR to detect proton exchange (as in , compound 15m) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., compound 8p in ) .

Q. How can solvent effects be mitigated in cyclization reactions?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., 1,4-dioxane in compound 51, ) stabilize intermediates, while protic solvents (MeOH) may quench reactive species .

- Additive Optimization : Catalytic bases (e.g., KCO) in accelerate cyclization by deprotonating intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.